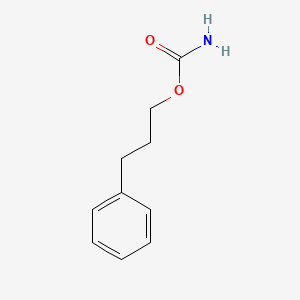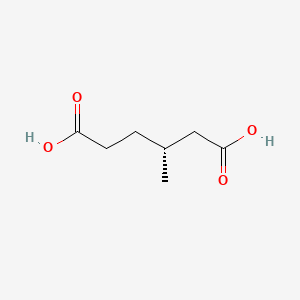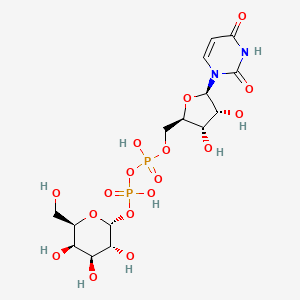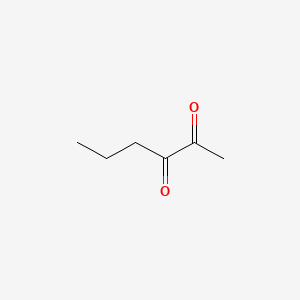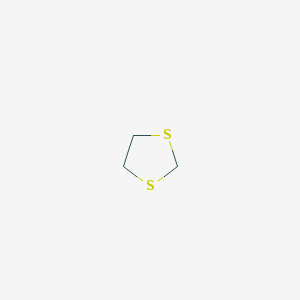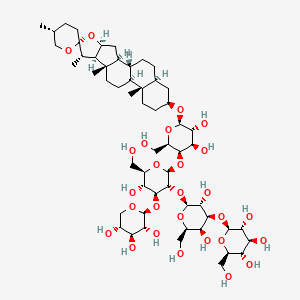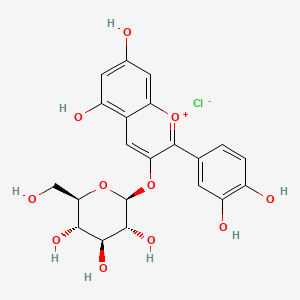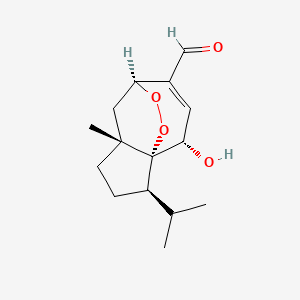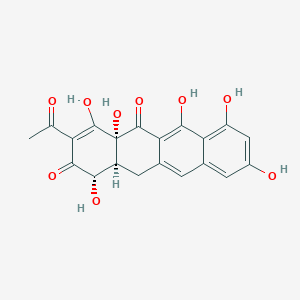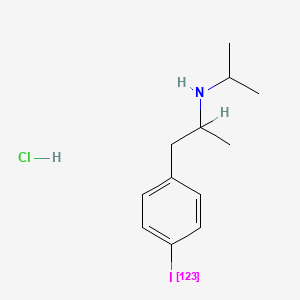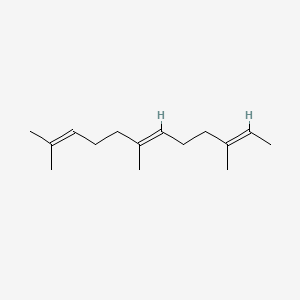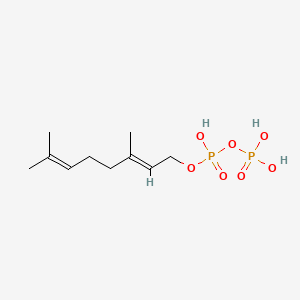
Arsenic(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenic(3+), also known as arsenic trivalent or arsenic(III), is a chemical compound where arsenic is in the +3 oxidation state. It is commonly found in various inorganic and organic compounds, including arsenic trioxide (As2O3) and arsenic trichloride (AsCl3). Arsenic(3+) compounds are known for their toxicity and have been historically used in pesticides, herbicides, and as a wood preservative. Despite its toxicity, arsenic(3+) has significant applications in medicine and industry.
Synthetic Routes and Reaction Conditions:
-
Arsenic Trioxide (As2O3): This compound can be synthesized by roasting arsenic-containing ores such as arsenopyrite (FeAsS) in the presence of oxygen. The reaction is as follows: [ 2FeAsS + 5O2 \rightarrow Fe2O3 + 2As2O3 + 2SO2 ] The arsenic trioxide is then collected as a sublimate.
-
Arsenic Trichloride (AsCl3): This compound can be prepared by reacting arsenic trioxide with hydrochloric acid: [ As2O3 + 6HCl \rightarrow 2AsCl3 + 3H2O ]
Industrial Production Methods:
High-Purity Arsenic: The production of high-purity arsenic involves several steps, including the synthesis of arsenic-containing substances (e.g., AsCl3, As(OR)3, AsH3), followed by purification processes such as reduction or thermal decomposition to elemental arsenic, and final sublimation
Types of Reactions:
-
Oxidation: Arsenic(3+) can be oxidized to arsenic(5+) in the presence of oxidizing agents. For example: [ 2As^{3+} + 5H2O2 \rightarrow 2As^{5+} + 5H2O ]
-
Reduction: Arsenic(3+) can be reduced to elemental arsenic (As) using reducing agents such as hydrogen gas: [ 2AsCl3 + 3H2 \rightarrow 2As + 6HCl ]
-
Substitution: Arsenic(3+) can undergo substitution reactions with various ligands. For example, arsenic trichloride can react with water to form arsenous acid: [ AsCl3 + 3H2O \rightarrow H3AsO3 + 3HCl ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2), sulfur dioxide (SO2).
Substitution Reagents: Water (H2O), alcohols (ROH).
Major Products:
Oxidation: Arsenic pentoxide (As2O5).
Reduction: Elemental arsenic (As).
Substitution: Arsenous acid (H3AsO3).
Chemistry:
Catalysis: Arsenic(3+) compounds are used as catalysts in organic synthesis reactions.
Semiconductor Industry: High-purity arsenic is used in the production of gallium arsenide (GaAs) semiconductors.
Biology and Medicine:
Cancer Treatment: Arsenic trioxide (As2O3) is used in the treatment of acute promyelocytic leukemia (APL). .
Industry:
Wood Preservation: Arsenic(3+) compounds are used as wood preservatives to protect against insect and fungal attacks.
Glass Manufacturing: Arsenic trioxide is used in the production of special glass types.
作用机制
Arsenic(3+) exerts its effects through various mechanisms, including:
Induction of Apoptosis: Arsenic trioxide induces apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspase pathways
Inhibition of Angiogenesis: Arsenic trioxide inhibits the formation of new blood vessels, which is crucial for tumor growth.
Targeting Molecular Pathways: Arsenic(3+) targets multiple molecular pathways, including the promyelocytic leukemia (PML) gene and retinoic acid receptor alpha (RARα) gene, leading to the differentiation and apoptosis of leukemia cells.
相似化合物的比较
Phosphorus(3+): Like arsenic(3+), phosphorus(3+) compounds are also trivalent and exhibit similar chemical behavior. phosphorus compounds are generally less toxic.
Antimony(3+): Antimony(3+) compounds share similar chemical properties with arsenic(3+), but antimony is less commonly used in medical applications.
Uniqueness of Arsenic(3+):
Toxicity: Arsenic(3+) is highly toxic, which limits its use but also makes it effective in specific medical treatments such as cancer therapy.
Versatility: Arsenic(3+) compounds are versatile and find applications in various fields, from catalysis to medicine and industry.
Arsenic(3+) remains a compound of significant interest due to its unique properties and wide range of applications, despite its inherent toxicity.
属性
CAS 编号 |
22541-54-4 |
|---|---|
分子式 |
As+3 |
分子量 |
74.92159 g/mol |
IUPAC 名称 |
arsenic(3+) |
InChI |
InChI=1S/As/q+3 |
InChI 键 |
LULLIKNODDLMDQ-UHFFFAOYSA-N |
SMILES |
[As+3] |
规范 SMILES |
[As+3] |
熔点 |
> 615 °C |
Key on ui other cas no. |
22541-54-4 7440-38-2 |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


